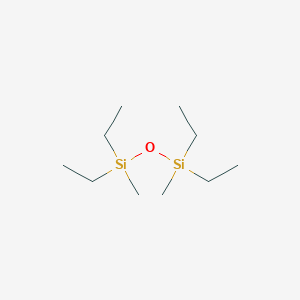
1,1,3,3-Tetraethyl-1,3-dimethyldisiloxane
Vue d'ensemble
Description
1,1,3,3-Tetraethyl-1,3-dimethyldisiloxane (TEDD) is a chemical compound that belongs to the family of organosilicon compounds . It is a colorless, odorless, and non-flammable liquid.
Synthesis Analysis
While specific synthesis methods for 1,1,3,3-Tetraethyl-1,3-dimethyldisiloxane were not found in the search results, similar compounds such as 1,1,3,3-Tetramethyldisiloxane have been used in organic synthesis as a mild reducing agent and intermediate for the preparation of organopolysiloxanes .Molecular Structure Analysis
The molecular formula of 1,1,3,3-Tetraethyl-1,3-dimethyldisiloxane is C10H26OSi2 . The exact mass is 218.15221852 g/mol .Physical And Chemical Properties Analysis
1,1,3,3-Tetraethyl-1,3-dimethyldisiloxane has a molecular weight of 218.48 g/mol . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 1 . The compound has a rotatable bond count of 6 .Applications De Recherche Scientifique
Sol-Gel Processes
The addition of dimethyldiethoxysilane (DDS), a compound similar in reactivity to 1,1,3,3-Tetraethyl-1,3-dimethyldisiloxane, has been shown to significantly affect the sol-gel process of tetraethylorthosilicate (TEOS). A small amount of DDS can remarkably decrease the gelation time of TEOS solutions by accelerating the reaction rate and suppressing the formation of cyclic species from TEOS. This research demonstrates the potential of DDS in improving the efficiency of sol-gel processes, which are crucial for the fabrication of materials like aerogels and thin films (Mah & Chung, 1995).
Synthesis and Structural Analysis
Disiloxane derivatives, including those related to 1,1,3,3-Tetraethyl-1,3-dimethyldisiloxane, have been synthesized and analyzed for their potential as building blocks in materials science. For instance, 1,3-dimethyl- or 1,3-divinyl-1,3-di-t-butoxydisiloxane-1,3-diol and 1,3-diphenyldisiloxane-1,1,3,3-tetraol were synthesized, showcasing their solubility in common organic solvents and thermal stability. These compounds exhibit interesting structural characteristics, such as columnar and sheet-like arrays, hinting at their application in creating advanced materials (Suyama et al., 2007).
Polymer Coatings for Controlled Drug Release
Endhydroxylated poly(dimethylsiloxane) (PDMS), a polymer closely related to 1,1,3,3-Tetraethyl-1,3-dimethyldisiloxane, has been modified and studied for its utility in controlled drug release. By adjusting the crosslinker and incorporating methylpolysiloxane-copolymers, researchers have been able to fine-tune the properties of PDMS coatings to achieve zero-order drug release. This application is particularly relevant in pharmaceuticals, where precise control over drug release rates can significantly impact treatment efficacy (Nahrup et al., 2004).
Photoluminescence and Electrooptical Applications
Research into the photoluminescence characteristics of group 14 metalloles, including compounds structurally similar to 1,1,3,3-Tetraethyl-1,3-dimethyldisiloxane, has revealed their potential for use in electrooptical devices and sensors. These compounds exhibit enhanced photoluminescence when aggregated or incorporated into solid matrices, a property that can be leveraged for the development of LEDs, displays, and other luminescent applications. The aggregation-induced enhancement of luminescence is attributed to restricted intramolecular rotations, highlighting the importance of molecular design in developing new photoluminescent materials (Tracy et al., 2005).
Safety and Hazards
Mécanisme D'action
Target of Action
1,1,3,3-Tetraethyl-1,3-dimethyldisiloxane is a derivative of hydrosiloxane Similar compounds like 1,1,3,3-tetramethyl-1,3-divinyldisiloxane are employed as ligands in organometallic chemistry .
Mode of Action
It’s known that similar compounds like 1,1,3,3-tetramethyldisiloxane (tmds) have been used in organic synthesis as a mild reducing agent . They can donate hydride ions (H-) to other molecules, thereby reducing them .
Biochemical Pathways
Tmds has been used for the direct synthesis of alkyl halides from aldehydes and for the synthesis of alkyl halides from epoxides . It’s also used for the selective semihydrogenation of acetylenes to olefins .
Pharmacokinetics
Similar compounds like tmds are known to be volatile liquids , which suggests they could be rapidly absorbed and distributed in the body.
Result of Action
Tmds is known to act as a reducing agent in various chemical reactions , suggesting that 1,1,3,3-Tetraethyl-1,3-dimethyldisiloxane might have similar effects.
Action Environment
The action of 1,1,3,3-Tetraethyl-1,3-dimethyldisiloxane can be influenced by environmental factors. For instance, TMDS is stable towards air and moisture , which suggests that 1,1,3,3-Tetraethyl-1,3-dimethyldisiloxane might also exhibit stability under these conditions.
Propriétés
IUPAC Name |
[diethyl(methyl)silyl]oxy-diethyl-methylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H26OSi2/c1-7-12(5,8-2)11-13(6,9-3)10-4/h7-10H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILYAQWBKAVFRGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[Si](C)(CC)O[Si](C)(CC)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H26OSi2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10905153 | |
| Record name | 1,1,3,3-Tetraethyl-1,3-dimethyldisiloxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10905153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1,3,3-Tetraethyl-1,3-dimethyldisiloxane | |
CAS RN |
1000-00-6 | |
| Record name | 1,1,3,3-Tetraethyl-1,3-dimethyldisiloxane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1000-00-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC96852 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96852 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,1,3,3-Tetraethyl-1,3-dimethyldisiloxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10905153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



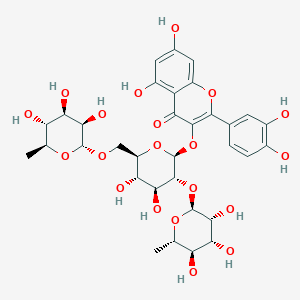
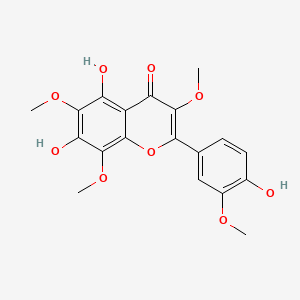
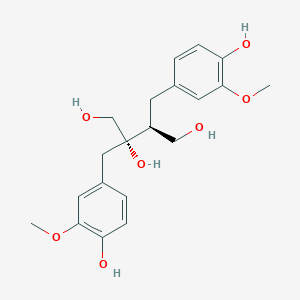
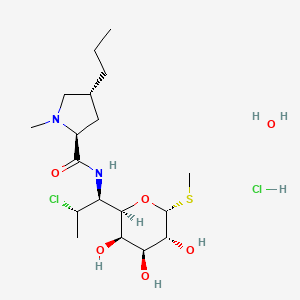
![(8S,9S,10S,13R,14S,17R)-2,16-dihydroxy-4,4,9,13,14-pentamethyl-17-[(2R)-2,5,6-trihydroxy-6-methyl-3-oxoheptan-2-yl]-8,10,12,15,16,17-hexahydro-7H-cyclopenta[a]phenanthrene-3,11-dione](/img/structure/B1649367.png)
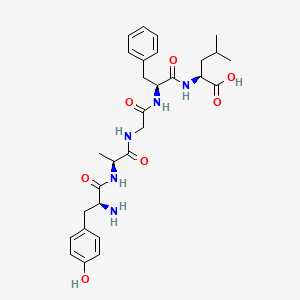
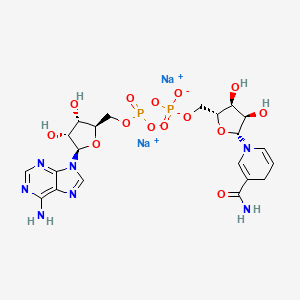
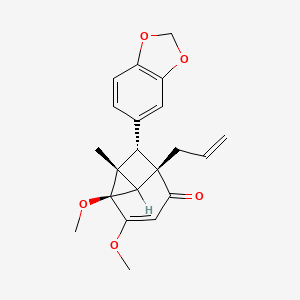


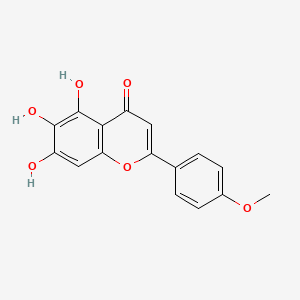

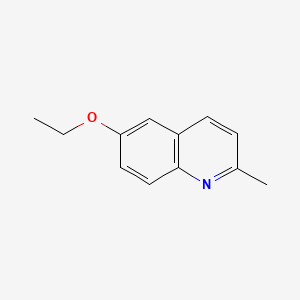
![5-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-3,7-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]chromen-4-one](/img/structure/B1649380.png)